1,2,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of three bromine atoms at the 1, 2, and 9 positions of the dibenzofuran structure. This compound is part of a larger class of halogenated organic compounds that have garnered attention due to their environmental persistence and potential toxicological effects. The compound's molecular formula is with a molecular weight of approximately 404.879 g/mol .
1,2,9-Tribromo-dibenzofuran can be synthesized through various chemical reactions involving dibenzofuran as a precursor. The synthesis methods often involve bromination processes that selectively introduce bromine atoms into the dibenzofuran structure.
The synthesis of 1,2,9-tribromo-dibenzofuran typically involves bromination reactions. One effective method includes:
The molecular structure of 1,2,9-tribromo-dibenzofuran features a dibenzofuran core with three bromine substituents. The specific arrangement of these substituents affects the compound's reactivity and physical properties.
InChI=1S/C12H5Br3O/c13-6-2-1-3-9-10(6)11-7(14)4-5-8(15)12
The structure can be visualized using molecular modeling software or databases like the NIST WebBook .
1,2,9-Tribromo-dibenzofuran can participate in various chemical reactions typical for halogenated compounds:
The reactivity pattern is influenced by the electron-withdrawing nature of the bromine substituents, which can stabilize negative charges during nucleophilic attack.
The mechanism by which 1,2,9-tribromo-dibenzofuran exerts its effects largely depends on its interactions with biological systems. Brominated compounds are known to interfere with cellular processes:
Studies suggest that such interactions can lead to toxicological effects including endocrine disruption and carcinogenicity .
Relevant data from chemical databases indicate that the compound's log octanol-water partition coefficient (log P) is significantly high, indicating its hydrophobic nature .
1,2,9-Tribromo-dibenzofuran is primarily utilized in research settings focusing on:
Additionally, it serves as a model compound in studies examining the behavior of similar halogenated structures in biological systems .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5